molecular formula C8H8BrNO4S B1376774 5-Bromo-2-methyl-3-sulfamoylbenzoic acid CAS No. 1375472-31-3

5-Bromo-2-methyl-3-sulfamoylbenzoic acid

Cat. No. B1376774
CAS RN: 1375472-31-3
M. Wt: 294.12 g/mol
InChI Key: RVOLFSDFYXOZOL-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO4S . It has a molecular weight of 294.13 . The compound is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(aminosulfonyl)-5-bromo-2-methylbenzoic acid . The InChI code for the compound is 1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14) .

Scientific Research Applications

Bromophenol Derivatives and Their Potential

Bromophenol derivatives, similar in structure to 5-Bromo-2-methyl-3-sulfamoylbenzoic acid, have been isolated from the red alga Rhodomela confervoides. Although these compounds were found inactive against several human cancer cell lines and microorganisms, their isolation and structural elucidation contribute to the understanding of marine-derived chemical entities (Zhao et al., 2004).

Anticonvulsant Activity Exploration

Studies have explored the anticonvulsant activity of alkyl esters of bromo-sulfamoylbenzoic acid, which share structural similarities with 5-Bromo-2-methyl-3-sulfamoylbenzoic acid. This research enhances understanding of the electronic properties and antielectroshock activity of these compounds, even though some derivatives lacked significant effects (Hamor & Reavlin, 1967).

Antifungal Potential

Novel polyfunctional arenesulfonamides derived from bromobenzoic acid compounds have been investigated for their potential as fungicides. These studies contribute to the search for new drug candidates against skin diseases caused by fungi, indicating the broader pharmacological potential of bromobenzoic acid derivatives (Trifonov et al., 2020).

Application in Photodynamic Therapy

Research into the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, related to 5-Bromo-2-methyl-3-sulfamoylbenzoic acid, reveals potential applications in photodynamic therapy for cancer treatment. These compounds demonstrate high singlet oxygen quantum yield, indicating their usefulness in medical applications (Pişkin et al., 2020).

Synthesis of Bromomethyl Quinazoline

The synthesis of bromomethyl quinazoline, an intermediate for some anticancer drugs, utilizes bromobenzoic acid derivatives. This underscores the role of such compounds in the synthesis of clinically significant pharmaceuticals (Sheng-li, 2004).

Antioxidant Activity in Marine Algae

Studies on marine red alga Rhodomela confervoides, which contains bromophenols structurally related to 5-Bromo-2-methyl-3-sulfamoylbenzoic acid, show potent antioxidant activities. These findings suggest the potential of these compounds in preventing oxidative deterioration in food and other applications (Li et al., 2011).

Safety and Hazards

The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

5-bromo-2-methyl-3-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-4-6(8(11)12)2-5(9)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLFSDFYXOZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101231073
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-3-sulfamoylbenzoic acid

CAS RN

1375472-31-3
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375472-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(aminosulfonyl)-5-bromo-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101231073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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